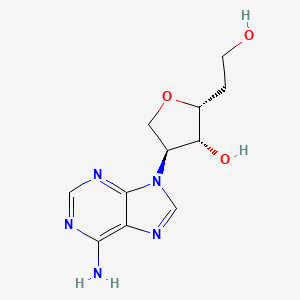
(2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Tetrahydrofuran Ring: This step involves cyclization reactions under acidic or basic conditions.
Attachment of the Purine Base: The purine base is introduced through nucleophilic substitution reactions, often using protected intermediates to ensure selectivity.
Hydroxylation and Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the purine base or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its purine base is similar to nucleotides found in DNA and RNA, making it a valuable tool for studying genetic material and enzyme interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as an antiviral or anticancer agent, targeting specific molecular pathways.
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL involves its interaction with specific molecular targets. The purine base can bind to enzymes and receptors, modulating their activity. The hydroxyl and amino groups may participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the attached sugar moiety.
Ribavirin: An antiviral compound with structural similarities.
Uniqueness
(2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL is unique due to its specific stereochemistry and functional groups. These features confer distinct reactivity and biological activity, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H15N5O3 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
(2R,3R,4S)-4-(6-aminopurin-9-yl)-2-(2-hydroxyethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c12-10-8-11(14-4-13-10)16(5-15-8)6-3-19-7(1-2-17)9(6)18/h4-7,9,17-18H,1-3H2,(H2,12,13,14)/t6-,7+,9+/m0/s1 |
InChI Key |
KDGZNNGPMTXIQX-LKEWCRSYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](O1)CCO)O)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
C1C(C(C(O1)CCO)O)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















